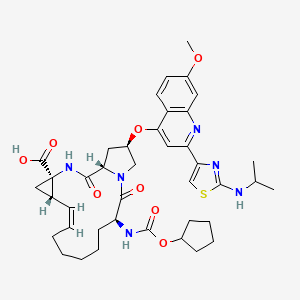

Ciluprevir

Übersicht

Beschreibung

Ciluprevir is a potent competitive reversible inhibitor of the NS3/4A protease from the hepatitis C virus (HCV). It was developed by Boehringer Ingelheim under the research code BILN 2061. This compound was the first-in-class NS3/4A protease inhibitor to enter clinical development and was tested in humans for the treatment of hepatitis C .

Vorbereitungsmethoden

Die Synthese von Ciluprevir umfasst mehrere Schritte, darunter die Bildung einer makrocyclischen Struktur. Der Syntheseweg beinhaltet typischerweise folgende Schritte:

Bildung des makrocyclischen Kerns: Dies beinhaltet die Cyclisierung eines linearen Peptidvorläufers.

Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen werden eingeführt, um die Bindungsaffinität und Selektivität gegenüber der NS3/4A-Protease zu verbessern.

Reinigung und Charakterisierung: Das Endprodukt wird mittels chromatographischer Verfahren gereinigt und mittels spektroskopischer Methoden charakterisiert.

Industrielle Produktionsmethoden für this compound würden die Skalierung dieser Synthesschritte beinhalten, wobei die Reinheit und Konsistenz des Endprodukts sichergestellt werden muss. Dies würde typischerweise die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelsystemen beinhalten, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren.

Analyse Chemischer Reaktionen

Ciluprevir unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül modifizieren, was möglicherweise seine Aktivität verändert.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu modifizieren.

Substitution: Verschiedene Substitutionsreaktionen können eingesetzt werden, um funktionelle Gruppen auf dem Molekül einzuführen oder zu ersetzen.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Ciluprevir wurde ausgiebig auf seine antiviralen Eigenschaften, insbesondere gegen das Hepatitis-C-Virus, untersucht. Seine Anwendungen in der wissenschaftlichen Forschung umfassen:

Chemie: Wird als Modellverbindung zur Untersuchung des Designs und der Synthese von Protease-Inhibitoren verwendet.

Biologie: Wird in Studien eingesetzt, um den Wirkmechanismus von Protease-Inhibitoren und ihre Auswirkungen auf die Virusreplikation zu verstehen.

Medizin: Untersucht auf seinen potenziellen Einsatz bei der Behandlung von Hepatitis C, obwohl seine Entwicklung aufgrund von Toxizitätsbedenken in Tierstudien gestoppt wurde.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die NS3/4A-Protease des Hepatitis-C-Virus hemmt. Diese Protease ist essentiell für die Spaltung des viralen Polyproteins in funktionelle Proteine, die für die Virusreplikation benötigt werden. Durch die Hemmung dieser Protease blockiert this compound effektiv die Replikation des Virus. Das Vorhandensein einer C-terminalen Carbonsäurefunktionalität in this compound sorgt für eine exquisite Selektivität gegenüber der NS3/4A-Protease und unterscheidet sie von anderen Proteasen .

Wirkmechanismus

Ciluprevir exerts its effects by inhibiting the NS3/4A protease of the hepatitis C virus. This protease is essential for the cleavage of the viral polyprotein into functional proteins required for viral replication. By inhibiting this protease, this compound effectively blocks the replication of the virus. The presence of a C-terminal carboxylic acid functionality in this compound provides exquisite selectivity towards the NS3/4A protease, distinguishing it from other proteases .

Vergleich Mit ähnlichen Verbindungen

Ciluprevir ist unter den Protease-Inhibitoren aufgrund seiner makrocyclischen Struktur und hohen Selektivität für die NS3/4A-Protease einzigartig. Ähnliche Verbindungen umfassen:

Simeprevir: Ein weiterer NS3/4A-Protease-Inhibitor mit einer ähnlichen makrocyclischen Struktur.

Danoprevir: Ein Protease-Inhibitor, der strukturelle Ähnlichkeiten mit this compound aufweist und zur Behandlung von Hepatitis C entwickelt wurde.

Grazoprevir: Ein weiterer NS3/4A-Protease-Inhibitor mit einer unterschiedlichen chemischen Struktur, aber ähnlichem Wirkmechanismus.

Diese Verbindungen unterstreichen die Bedeutung des makrocyclischen Gerüsts bei der Entwicklung effektiver Protease-Inhibitoren zur Behandlung von Hepatitis C.

Eigenschaften

| A distinguishing feature of the BILN 2061 inhibitor series is the presence of C-terminal carboxylic acid functionality. This provides exquisite selectivity with respect to other proteases, a property not easily attained with more conventional classes of covalent, reversible serine protease inhibitors. BILN 2061 blocks NS3 protease-dependent polyprotein processing in HCV replicon-containing cells. It is orally bioavailable in various animal species. | |

CAS-Nummer |

300832-84-2 |

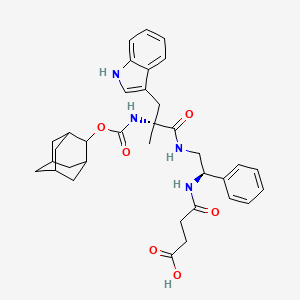

Molekularformel |

C40H50N6O8S |

Molekulargewicht |

774.9 g/mol |

IUPAC-Name |

(1S,4R,6S,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid |

InChI |

InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/t24-,27-,29+,33+,40-/m1/s1 |

InChI-Schlüssel |

PJZPDFUUXKKDNB-XJTCTOBSSA-N |

SMILES |

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |

Isomerische SMILES |

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6C=CCCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |

Kanonische SMILES |

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |

Aussehen |

Solid powder |

| 300832-84-2 | |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BILN 2061; BILN-2061; BILN2061; BILN-2061ZW; BILN2061ZW; BILN 2061ZW; Ciluprevir |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

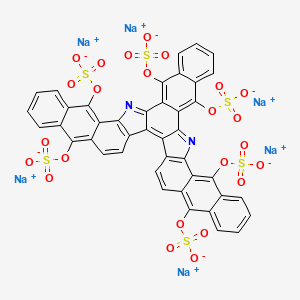

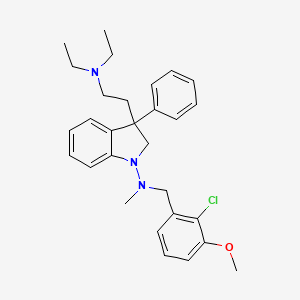

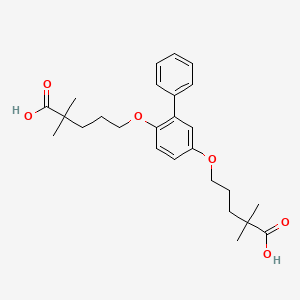

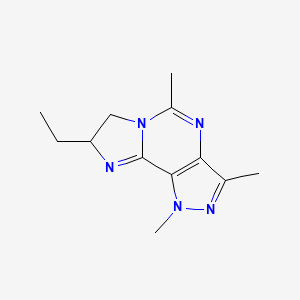

Feasible Synthetic Routes

Q1: What is the primary target of BILN-2061?

A1: BILN-2061 is a specific and potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. [, , ]

Q2: How does BILN-2061 exert its antiviral effect?

A2: BILN-2061 binds to the active site of the HCV NS3/4A protease, preventing it from cleaving the viral polyprotein. This disrupts the viral life cycle, inhibiting HCV replication. [, , , ]

Q3: What is the role of the NS3/4A protease in the HCV life cycle?

A3: The NS3/4A protease is essential for HCV replication as it processes the viral polyprotein into functional proteins required for viral replication and assembly. [, , , ]

Q4: What is the molecular formula and weight of BILN-2061?

A4: While this specific information isn't detailed in these research papers, they highlight the structural evolution of BILN-2061 from earlier inhibitors like BILN 2016 and the modifications made to enhance its potency and drug-like properties. [, , ]

Q5: Is there information available on the material compatibility and stability of BILN-2061?

A5: The research papers primarily focus on BILN-2061's antiviral activity, resistance profile, and structural features. They don't delve into material compatibility or stability beyond the context of its formulation and bioavailability. [, , ]

Q6: Does BILN-2061 exhibit catalytic properties?

A6: No, BILN-2061 functions as an enzyme inhibitor, specifically targeting the NS3/4A protease. It doesn't possess catalytic properties itself. [, ]

Q7: Have computational methods been employed in studying BILN-2061?

A7: Yes, researchers have used molecular modeling to understand the binding interactions between BILN-2061 and the NS3/4A protease. These studies have helped elucidate the mechanism of resistance and guide the design of next-generation inhibitors. [, , , ]

Q8: What insights have computational studies provided into the resistance profile of BILN-2061?

A8: Free energy perturbation analysis, a computational method, has been used to confirm experimental observations regarding the impact of naturally occurring protease variants on BILN-2061 binding. This has been crucial in understanding and potentially overcoming resistance. [, ]

Q9: How has modifying the structure of BILN-2061 affected its activity?

A9: Research has shown that even small changes to the structure of BILN-2061 can significantly impact its potency and resistance profile. For instance, its macrocyclic structure, while conferring potency, can make it susceptible to changes in the protease binding site. [, , , ]

Q10: What structural features contribute to the potency of BILN-2061 against the HCV NS3/4A protease?

A10: BILN-2061's potency is attributed to its macrocyclic structure, which allows for strong binding interactions with the protease active site. [, , ]

Q11: What is known about the stability and formulation of BILN-2061?

A11: While not extensively detailed in these research papers, formulation strategies were likely crucial for BILN-2061 to achieve suitable bioavailability for oral administration. The research highlights BILN-2061's good systemic exposure following oral administration. [, , ]

Q12: What is known about the pharmacokinetics of BILN-2061?

A12: BILN-2061 exhibits good systemic exposure after oral administration. This suggests favorable absorption and distribution properties. [, ]

Q13: How was the antiviral activity of BILN-2061 initially evaluated?

A13: The antiviral activity of BILN-2061 was initially assessed in vitro using HCV replicon systems. These cell-based assays allow for the study of HCV replication and the evaluation of antiviral compounds. [, , ]

Q14: What were the findings of in vitro studies with BILN-2061?

A14: BILN-2061 demonstrated potent activity against HCV replicons in tissue culture, inhibiting viral replication at low nanomolar concentrations. [, , , ]

Q15: What animal models have been used to study BILN-2061?

A15: BILN-2061's antiviral efficacy and safety have been evaluated in a human liver-urokinase-type plasminogen activator (uPA)(+/+) severe combined immunodeficient (SCID) mouse model. This model allows for in vivo study of HCV infection and antiviral treatment. []

Q16: Have clinical trials been conducted with BILN-2061?

A16: Yes, BILN-2061 has been evaluated in clinical trials. Early studies demonstrated its ability to substantially reduce HCV RNA levels in patients with genotype 1 HCV infection. [, , , ]

Q17: What are the primary mechanisms of resistance to BILN-2061?

A17: Resistance to BILN-2061 typically arises from mutations in the NS3 protease gene, particularly at positions R155, A156, and D168. These mutations can reduce the binding affinity of BILN-2061 to the protease, thereby decreasing its inhibitory activity. [, , , ]

Q18: Is there cross-resistance between BILN-2061 and other HCV protease inhibitors?

A18: Yes, cross-resistance can occur between BILN-2061 and other HCV protease inhibitors, particularly those with similar binding modes. For example, mutations at position A156 can confer resistance to BILN-2061, VX-950 (telaprevir), and SCH503034 (boceprevir). [, , , ]

Q19: How does viral genotype influence the effectiveness of BILN-2061?

A19: BILN-2061 exhibits varying degrees of effectiveness against different HCV genotypes. While initially showing promise against genotype 1, it demonstrated lower efficacy against genotypes 2 and 3 due to natural variations in the protease sequence. [, , ]

Q20: Do naturally occurring variations in the HCV protease impact BILN-2061's effectiveness?

A20: Yes, studies have found that certain naturally occurring polymorphisms in the HCV protease, especially in genotypes 2 and 3, can reduce BILN-2061's binding affinity and overall effectiveness. [, ]

Q21: Can resistance to BILN-2061 emerge during treatment?

A21: Yes, resistance to BILN-2061 can develop during treatment due to the selection of pre-existing or newly acquired mutations in the viral protease. [, , , ]

Q22: What safety concerns have been associated with BILN-2061?

A22: While these specific research papers do not focus on adverse effects, it's important to acknowledge that BILN-2061 development was halted due to toxicity observed in animal models. Specifically, cardiotoxicity was a concern. [, ]

Q23: What is the primary route of administration for BILN-2061?

A23: BILN-2061 was investigated for oral administration. [, ]

Q24: Have any targeted drug delivery strategies been explored for BILN-2061?

A24: The provided research papers do not discuss specific targeted drug delivery approaches for BILN-2061. The focus remains on its interaction with the viral protease and its potential as a systemic antiviral agent. []

Q25: Are there any known biomarkers for predicting BILN-2061 efficacy?

A25: While the provided research papers don't pinpoint specific biomarkers for BILN-2061 efficacy, they highlight the importance of understanding the genetic diversity of the HCV protease and its implications for drug susceptibility and resistance. This suggests that genetic analysis of the protease could potentially serve as a predictive biomarker. [, ]

Q26: What analytical methods have been used to study BILN-2061?

A26: Various analytical techniques have been employed in BILN-2061 research, including:

- HCV Replicon Assays: To evaluate antiviral activity in cell culture. [, , , ]

- Sequencing: To identify resistance mutations in the HCV protease gene. [, , , ]

- Molecular Modeling: To study the interactions between BILN-2061 and the protease. [, , , ]

- Enzyme Kinetics Assays: To determine the inhibitory potency of BILN-2061 against the NS3/4A protease. [, ]

- High-Performance Liquid Chromatography (HPLC): To analyze drug concentrations in biological samples (pharmacokinetic studies). []

- Mass Spectrometry: For structural characterization and drug quantification. []

Q27: Is there information on the environmental impact and degradation of BILN-2061?

A27: The provided research papers don't contain information regarding the environmental impact or degradation pathways of BILN-2061. [, ]

Q28: What is known about the dissolution and solubility of BILN-2061?

A28: The research primarily focuses on the biological activity and resistance profiles of BILN-2061. While it mentions good systemic exposure after oral administration, detailed information about its dissolution and solubility properties is limited in these studies. [, ]

Q29: What measures were taken to ensure quality and reliability of the research data?

A29: While these research papers don't explicitly detail method validation or quality control procedures, they represent rigorous scientific studies conducted in research institutions and pharmaceutical companies. These settings inherently imply adherence to standard scientific practices and quality control measures. [, ]

Q30: Is there information available on BILN-2061's immunogenicity, drug transporter interactions, biocompatibility, or biodegradability?

A30: The research papers provided center around BILN-2061's antiviral activity, resistance, and structural aspects. They don't delve into its immunogenicity, potential interactions with drug transporters or metabolizing enzymes, biocompatibility, or biodegradability. [, , , ]

Q31: Are there alternative compounds or approaches to HCV treatment being explored?

A31: Yes, research into new HCV therapies is ongoing. The provided papers highlight the need for alternative therapies and the continuous development of new HCV protease inhibitors with improved efficacy and resistance profiles. They also mention interferon-based therapies as existing treatment options, although not ideal due to their side effects and limitations. [, , ]

Q32: What is the significance of BILN-2061 in the history of HCV drug development?

A32: BILN-2061 played a critical role in validating the HCV NS3/4A protease as a viable drug target. It was among the first protease inhibitors to demonstrate substantial antiviral activity in clinical trials, paving the way for the development of the highly effective direct-acting antiviral agents used today. [, , ]

Q33: How has BILN-2061 research benefited from cross-disciplinary collaboration?

A33: The development and study of BILN-2061 exemplify the power of interdisciplinary research. It has involved contributions from virology, medicinal chemistry, biochemistry, pharmacology, and clinical medicine, highlighting how collaborative efforts drive advances in drug discovery and development. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate](/img/structure/B1668955.png)

![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)